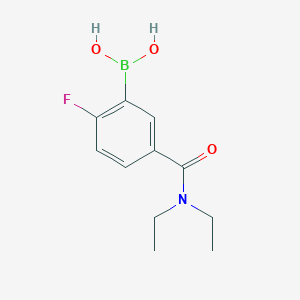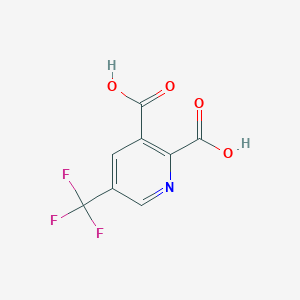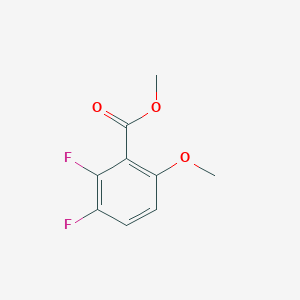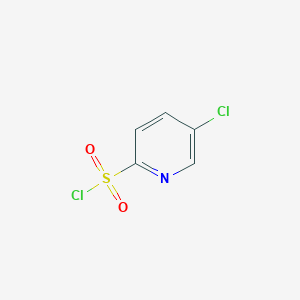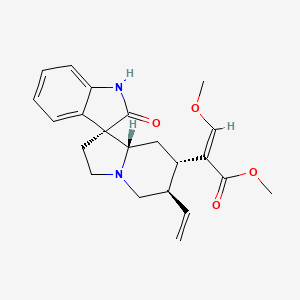
4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine
Overview
Description
4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is a useful research compound. Its molecular formula is C13H9F4NO and its molecular weight is 271.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Mode of Action
It’s important to note that the mode of action can vary depending on the specific targets and the biological context in which the compound is used .
Action Environment
Biochemical Analysis
Biochemical Properties
4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols . This interaction is crucial as it can modulate the levels of bioactive lipids, thereby influencing various physiological processes.
Cellular Effects
The effects of 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting soluble epoxide hydrolase, this compound can alter the signaling pathways mediated by epoxyeicosatrienoic acids, leading to changes in gene expression and metabolic activities within the cell .
Molecular Mechanism
At the molecular level, 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine exerts its effects through specific binding interactions with target biomolecules. Its inhibition of soluble epoxide hydrolase involves binding to the enzyme’s active site, preventing the conversion of epoxides to diols. This inhibition can lead to increased levels of epoxyeicosatrienoic acids, which have various biological effects, including anti-inflammatory and vasodilatory actions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory actions. At higher doses, it could potentially cause toxic or adverse effects. Understanding the threshold effects and the safe dosage range is crucial for its application in therapeutic settings .
Metabolic Pathways
4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its inhibition of soluble epoxide hydrolase affects the metabolic flux of epoxyeicosatrienoic acids, leading to altered levels of these metabolites. This modulation of metabolic pathways can have significant physiological implications .
Transport and Distribution
Within cells and tissues, 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, thereby affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-10-4-1-8(2-5-10)9-3-6-11(18)12(7-9)19-13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXHUPDOVLHWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


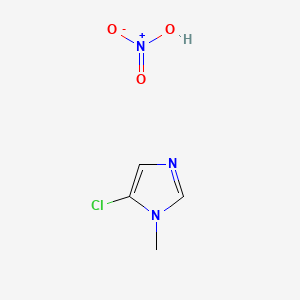


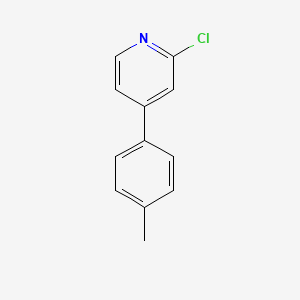
![1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450990.png)


